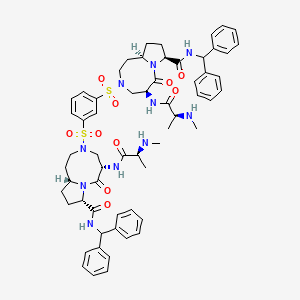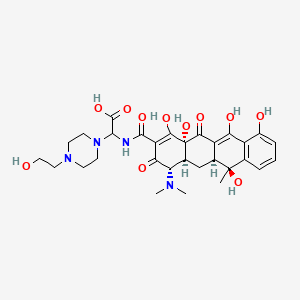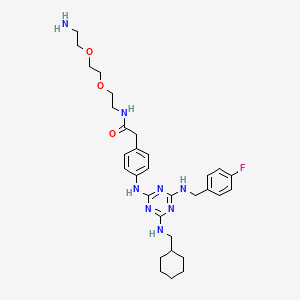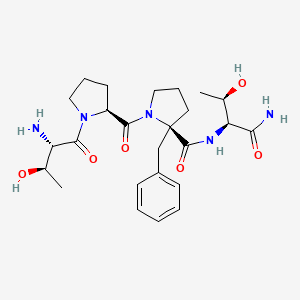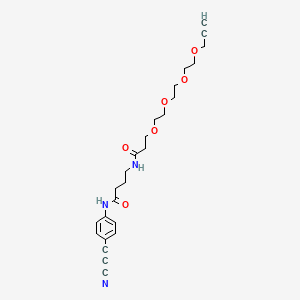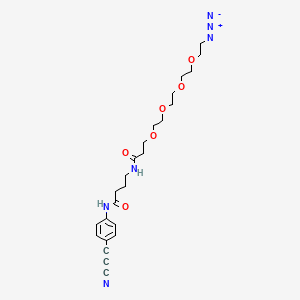
Arzanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arzanol is a novel phloroglucinol α-pyrone, isolated from a Mediterranean plant Helichrysum italicum (Roth) Don ssp. microphyllum which belongs to the family Asteraceae . It has been reported to possess a variety of pharmacological activities, including anti-inflammatory, anti-HIV, and antioxidant activities .
Molecular Structure Analysis
Arzanol is a prenylated heterodimeric phloroglucinyl α-pyrone . Its chemical formula is C22H26O7 , and its molecular weight is 402.44 .
Chemical Reactions Analysis
Arzanol has been reported to inhibit inflammatory transcription factor NFκB activation, HIV replication in T cells, releases of proinflammatory mediators like IL-1β, IL-6, IL-8, and TNF-α, and biosynthesis of PGE2 by potentially inhibiting mPGES-1 enzyme .
Physical And Chemical Properties Analysis
Arzanol is a polyphenol compound . Its exact mass is 402.17 . More detailed physical and chemical properties are not available in the current literature.
科学的研究の応用
Anti-inflammatory and Antiviral Properties
Arzanol is a phloroglucinol α-pyrone isolated from Helichrysum italicum, demonstrating various pharmacological activities. Particularly, its anti-inflammatory, anti-HIV, and antioxidant activities have been extensively studied. Arzanol inhibits inflammatory transcription factor NFκB activation, HIV replication in T cells, and the release of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α. It also inhibits the biosynthesis of PGE2 by potentially targeting the mPGES-1 enzyme, making it potentially useful in treating diseases involving these inflammatory mediators, such as autoimmune diseases and cancer (Kothavade et al., 2013).
Molecular Structure and Properties
The molecular structure of arzanol significantly contributes to its properties. It contains an α-pyrone moiety attached to a phloroglucinol moiety, with several hydrogen bond donor or acceptor sites. These features result in intramolecular hydrogen bonding patterns being the dominant stabilizing factor in arzanol's structure (Mammino, 2017).
Effect on Brain Glycogen Phosphorylase
Chemical proteomics research identified arzanol as a positive modulator of brain glycogen phosphorylase (bGP), a key regulator of glucose metabolism. This discovery is significant for its potential applications in the study of neurodegeneration and cancer (Del Gaudio et al., 2018).
Antioxidant and Cytotoxic Activity
Arzanol exhibits strong antioxidant properties, protecting against free radical attack and lipid peroxidation in various in vitro systems. It also demonstrates cytotoxic activity in specific cell lines, suggesting potential for cancer treatment applications (Rosa et al., 2007).
Antibacterial Activity
Arzanol shows potent antibacterial action against multidrug-resistant Staphylococcus aureus isolates. This validates the traditional use of Helichrysum extracts for preventing wound infections (Taglialatela‐Scafati et al., 2013).
Protective Role Against Lipid Peroxidation
Arzanol has been found to protect against oxidative modification of lipids in human low-density lipoprotein (LDL) and cell membranes, indicating its potential as a natural antioxidant in biological systems (Rosa et al., 2011).
Interaction with Water Molecules
Studies on arzanol adducts with explicit water molecules offer insights into its solute-solvent interactions, revealing preferred arrangements of water molecules around arzanol and suggesting possible geometries for the first solvation layer (Mammino, 2018).
Tautomeric and Rotameric Equilibria
Research on the tautomeric and rotational equilibria of arzanol highlights the importance of intramolecular hydrogen bonds in its molecular behavior, which impacts its bioactivity (Rastrelli et al., 2016).
Autophagy Modulation and Chemotherapeutic Potential
Arzanol has been identified as an autophagy-modulating drug with the ability to sensitize cancer cells towards chemotherapy, marking it as a valuable tool for cancer therapy research (Deitersen et al., 2021).
特性
CAS番号 |
32274-52-5 |
|---|---|
製品名 |
Arzanol |
分子式 |
C22H26O7 |
分子量 |
402.44 |
IUPAC名 |
3-[[3-Acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one |
InChI |
InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3 |
InChIキー |
ZOIAPLVBZQQHCG-UHFFFAOYSA-N |
SMILES |
O=C1C(CC2=C(O)C(C/C=C(C)\C)=C(O)C(C(C)=O)=C2O)=C(O)C(C)=C(CC)O1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Arzanol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




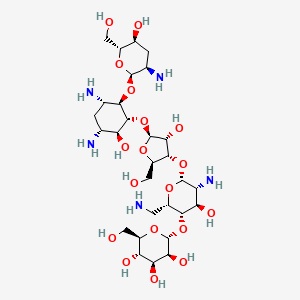

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)
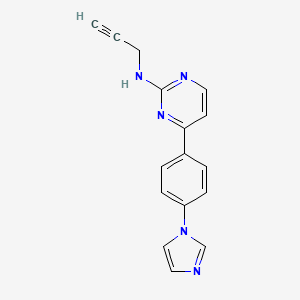
![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)
